molecular formula C29H34N2O B10794448 6-Benzyl-2-(benzyloxy)-8-phenethyl-6,8-diaza-bicyclo[3.2.2]nonane

6-Benzyl-2-(benzyloxy)-8-phenethyl-6,8-diaza-bicyclo[3.2.2]nonane

Cat. No.: B10794448
M. Wt: 426.6 g/mol
InChI Key: ZAHVVNIZJLWYRP-UHFFFAOYSA-N
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Description

6-benzyl-2-(benzyloxy)-8-phenethyl-6,8-diaza-bicyclo[3.2.2]nonane is a complex organic compound characterized by its unique bicyclic structure. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-benzyl-2-(benzyloxy)-8-phenethyl-6,8-diaza-bicyclo[3.2.2]nonane typically involves multiple steps, starting from simpler organic molecules. One common approach involves the reaction of benzylamine with a suitable aldehyde or ketone to form an intermediate imine, which is then subjected to cyclization reactions to form the bicyclic structure. The reaction conditions often require the use of strong acids or bases as catalysts, and the reactions are typically carried out in organic solvents such as dichloromethane or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-benzyl-2-(benzyloxy)-8-phenethyl-6,8-diaza-bicyclo[3.2.2]nonane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert certain functional groups into their corresponding reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as sodium methoxide. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

6-benzyl-2-(benzyloxy)-8-phenethyl-6,8-diaza-bicyclo[3.2.2]nonane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound’s potential biological activities make it a candidate for studies in drug discovery and development.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 6-benzyl-2-(benzyloxy)-8-phenethyl-6,8-diaza-bicyclo[3.2.2]nonane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-benzyl-2-(benzyloxy)-8-phenethyl-6,8-diaza-bicyclo[3.2.2]nonane is unique due to its specific combination of benzyl, benzyloxy, and phenethyl groups attached to the bicyclic diaza framework. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C29H34N2O

Molecular Weight

426.6 g/mol

IUPAC Name

6-benzyl-8-(2-phenylethyl)-2-phenylmethoxy-6,8-diazabicyclo[3.2.2]nonane

InChI

InChI=1S/C29H34N2O/c1-4-10-24(11-5-1)18-19-30-21-27-16-17-29(32-23-26-14-8-3-9-15-26)28(30)22-31(27)20-25-12-6-2-7-13-25/h1-15,27-29H,16-23H2

InChI Key

ZAHVVNIZJLWYRP-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2CN(C1CN2CCC3=CC=CC=C3)CC4=CC=CC=C4)OCC5=CC=CC=C5

Origin of Product

United States

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